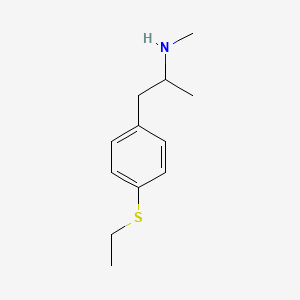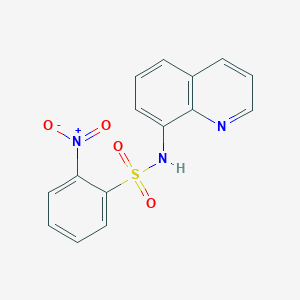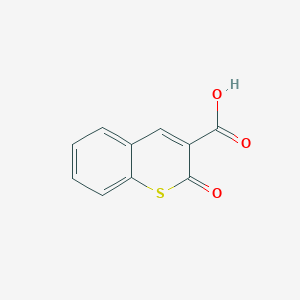
2-oxo-2H-thiochromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-oxo-2H-thiochromène-3-carboxylique est un composé hétérocyclique de formule moléculaire C10H6O3S. Il s'agit d'un dérivé du thiochromène, qui est un analogue contenant du soufre du chromène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-oxo-2H-thiochromène-3-carboxylique implique généralement la réaction de condensation de thia-Michael du 2-mercaptobenzaldéhyde avec un composé carbonylé α,β-insaturé . Cette réaction est réalisée en conditions basiques, souvent en utilisant une base telle que l'hydroxyde de sodium ou le carbonate de potassium. Le mélange réactionnel est généralement chauffé pour faciliter la formation du cycle thiochromène.
D'autres méthodes de synthèse de dérivés du 2H-thiochromène comprennent la synthèse énantiosélective utilisant des catalyseurs à base d'amidine, la synthèse en plusieurs étapes impliquant des réactions à base de o-halobenzaldéhyde et les réactions d'hydroarylation d'alcyne intramoléculaire iodo/hydro . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-oxo-2H-thiochromène-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les agents nitrants (par exemple, l'acide nitrique) sont utilisés en conditions acides ou basiques.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'alcool.
Substitution : Dérivés du thiochromène halogénés ou nitrés.
4. Applications de la recherche scientifique
L'acide 2-oxo-2H-thiochromène-3-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour synthétiser des composés hétérocycliques plus complexes.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-oxo-2H-thiochromène-3-carboxylique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu'il inhibe l'anhydrase carbonique, une enzyme impliquée dans la régulation du pH et de l'équilibre hydrique . Le composé se lie au site actif de l'enzyme, empêchant son fonctionnement normal et conduisant à divers effets physiologiques.
Applications De Recherche Scientifique
2-oxo-2H-thiochromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-thiochromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-oxo-2H-chromène-3-carboxylique : Un composé similaire où l'atome de soufre est remplacé par un atome d'oxygène.
Acide 2-oxo-2H-pyran-3-carboxylique : Un autre analogue avec une structure cyclique hétérocyclique différente.
Unicité
L'acide 2-oxo-2H-thiochromène-3-carboxylique est unique en raison de la présence de l'atome de soufre dans sa structure, qui confère des propriétés chimiques et biologiques différentes par rapport à ses analogues contenant de l'oxygène. L'atome de soufre peut participer à des interactions et des réactions uniques, ce qui rend ce composé précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
66253-08-5 |
|---|---|
Formule moléculaire |
C10H6O3S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-oxothiochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) |
Clé InChI |
CIMFYGICTNZOPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
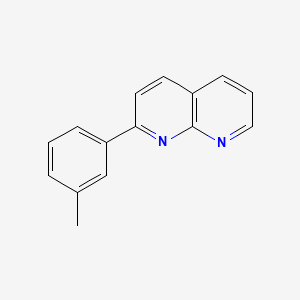
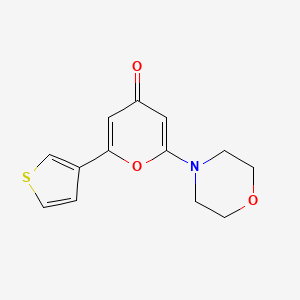
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)



![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)

